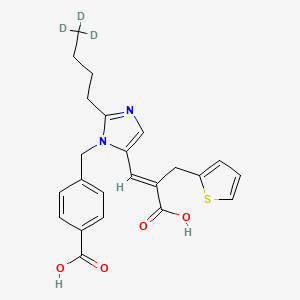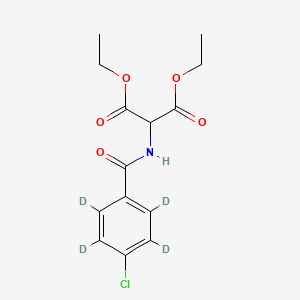
5-Hydroxy Propranolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Propranolol-d5 is a deuterated form of 5-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies due to its stability and similarity to the non-deuterated compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propranolol-d5 typically involves the deuteration of Propranolol followed by hydroxylationThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration and hydroxylation. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent Propranolol structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Propranolol or its deuterated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy Propranolol-d5 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard to quantify Propranolol and its metabolites in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Propranolol by tracking the formation and elimination of its metabolites.
Drug Interaction Studies: Used to study the interactions between Propranolol and other drugs by monitoring changes in the levels of this compound.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to study the pharmacodynamics and pharmacokinetics of Propranolol.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Propranolol-d5 is similar to that of Propranolol. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The hydroxyl group at the 5-position does not significantly alter the binding affinity or activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy Propranolol: Another hydroxylated metabolite of Propranolol with similar pharmacological properties.
7-Hydroxy Propranolol: A hydroxylated metabolite with slightly different pharmacokinetic properties.
Propranolol: The parent compound, widely used in clinical practice.
Uniqueness
5-Hydroxy Propranolol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. The deuterium atoms do not significantly alter the pharmacological properties of the compound but provide a distinct mass difference that aids in analytical detection .
Propiedades
Número CAS |
1185084-01-8 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
280.379 |
Nombre IUPAC |
5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |
Clave InChI |
WMYPGILKDMWISO-LQBDHZFKSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Sinónimos |
5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5; 5’-Hydroxypropranolol-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



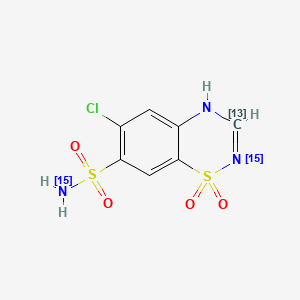
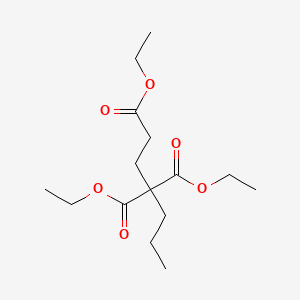
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
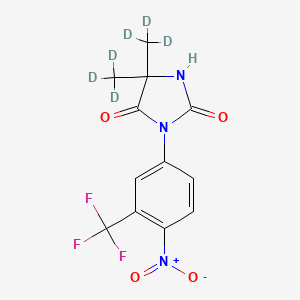
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
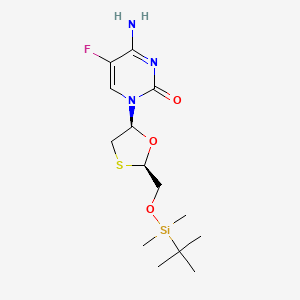
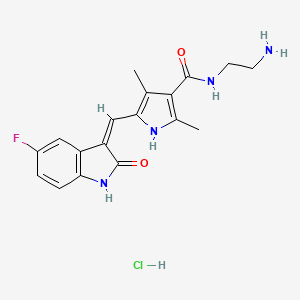
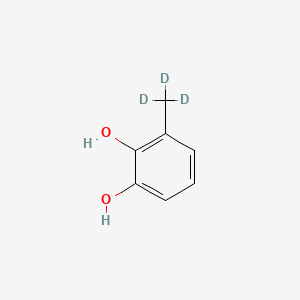
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
